

4-chloro-8-(trifluoromethyl)quinoline molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-8-(trifluoromethyl)quinoline

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An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of **4-chloro-8-(trifluoromethyl)quinoline**, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of **4-chloro-8-(trifluoromethyl)quinoline** are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₅ ClF ₃ N[1][2]
Molecular Weight	231.61 g/mol [1]
CAS Number	23779-97-7[1]
Appearance	White to light yellow powder/crystal[3]
Melting Point	78-82 °C[1][3][4]

Synthesis and Experimental Protocols

4-chloro-8-(trifluoromethyl)quinoline is a synthetic compound with utility as a building block in organic synthesis. The preparation can be achieved through a multi-step process.

Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

A common synthetic route involves the cyclization of an aniline precursor followed by chlorination. One documented method involves the reaction of β -(o-trifluoromethylanilino)-propanoic acid with a chlorinating agent.^[5]

Experimental Protocol:

Step 1: Synthesis of β -(o-trifluoromethylanilino)-propanoic acid

- In a suitable reaction vessel, combine o-trifluoromethylaniline and acrylic acid.
- Add hydroquinone as a polymerization inhibitor.
- Heat the mixture at 75°C for approximately 32 hours under a nitrogen atmosphere.
- After cooling, add cyclohexane and demineralized water and reflux for 10 minutes.
- Cool the mixture to 2-4°C to allow for crystallization.
- Collect the crystals of β -(o-trifluoromethylanilino)-propanoic acid by vacuum filtration, wash, and dry.^[5]

Step 2: Synthesis of **4-chloro-8-(trifluoromethyl)quinoline**

- Prepare a mixture of phosphorus oxychloride and an oxidizing agent such as ferric chloride.
- Heat the mixture to 93-95°C.
- Gradually add the β -(o-trifluoromethylanilino)-propanoic acid from Step 1 to the heated mixture.
- Maintain the reaction temperature for 30 minutes after the addition is complete.

- Cool the reaction mixture and carefully add it to a solution of sodium bisulfite in water.
- Further cool the mixture to induce precipitation of the product.
- Collect the crude product by vacuum filtration.
- Purify the product by recrystallization from a suitable solvent, such as methanol, to obtain **4-chloro-8-(trifluoromethyl)quinoline**.^[5]

Characterization Protocols

Following synthesis, the identity and purity of **4-chloro-8-(trifluoromethyl)quinoline** should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: To determine the number and environment of protons.
- ¹³C NMR: To identify the carbon skeleton.
- ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

2. Mass Spectrometry (MS):

- To confirm the molecular weight and fragmentation pattern of the compound.

3. Infrared (IR) Spectroscopy:

- To identify characteristic functional groups present in the molecule.

4. Elemental Analysis:

- To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, and compare it with the calculated values for the molecular formula C₁₀H₅ClF₃N.

Applications in Drug Discovery

The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.^[6] The chlorine atom at the 4-position of the quinoline ring is a

good leaving group, making the compound susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules.[7]

4-chloro-8-(trifluoromethyl)quinoline is utilized as a reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor, which are being investigated for the treatment of asthma and allergic rhinitis.[4][8] It also serves as a precursor for the synthesis of novel arylhydrazones bearing the 8-trifluoromethyl quinoline scaffold, which have been studied for their larvicidal activity.[9] Furthermore, the 4-aminoquinoline scaffold derived from this intermediate is crucial in the development of anticancer and antiparasitic agents.[10][11]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-chloro-8-(trifluoromethyl)quinoline**.



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Caption: Synthetic workflow for **4-chloro-8-(trifluoromethyl)quinoline**.

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